molecular formula C13H22N2O4 B2972812 Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate CAS No. 398491-57-1

Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate

Cat. No. B2972812
CAS RN: 398491-57-1
M. Wt: 270.329
InChI Key: UUXOHSKHDDTSIB-UHFFFAOYSA-N
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Description

Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate is a chemical compound with the molecular formula C13H22N2O4 . It has a molecular weight of 270.32 . This compound is used in various chemical reactions and preparations .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate consists of 13 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The specific arrangement of these atoms forms the unique structure of this compound .


Chemical Reactions Analysis

While the specific chemical reactions involving Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate are not detailed in the search results, it’s known that Boc-protected amino acids can participate in peptide synthesis . The Boc group can be removed under mild acidic conditions to form the free amine .


Physical And Chemical Properties Analysis

Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate has a molecular weight of 270.32 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Asymmetric Synthesis via tert-Butanesulfinamide

Mechanism of Action

Target of Action

Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate is a chemical compound that is often used as an intermediate in the synthesis of various pharmaceuticals Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, are known to be used in peptide synthesis .

Mode of Action

It is known that tert-butyloxycarbonyl (boc) protected amino acids, which have a similar structure, are used as starting materials in dipeptide synthesis . The Boc group serves as a protective group for the amino group, preventing unwanted reactions during synthesis. Once the desired reactions have taken place, the Boc group can be removed under acidic conditions .

Biochemical Pathways

Compounds with similar structures are known to be involved in the synthesis of peptides . Peptides play crucial roles in various biological processes, including acting as hormones, neurotransmitters, and growth factors.

Action Environment

The action of Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place to maintain its stability . Furthermore, the reaction conditions, such as temperature and pH, can significantly impact the compound’s reactivity and the outcome of the chemical reactions it is involved in.

properties

IUPAC Name

ethyl 2-[3-cyanopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-5-18-11(16)10-15(9-7-6-8-14)12(17)19-13(2,3)4/h5-7,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXOHSKHDDTSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CCCC#N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate

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